Molecular Mass Shift: 2′-Chloro vs. 2′-Fluoro Substitution Distinguishes This Impurity from Sofosbuvir API
Chloro (R)-Phosphoryl Sofosbuvir bears a 2′-chloro substituent in place of the 2′-fluoro group present in Sofosbuvir API . This halogen exchange results in a molecular mass increase of approximately 16.4 Da (545.91 g/mol for the chloro impurity vs. 529.5 g/mol for Sofosbuvir), providing a clear mass spectrometric differentiation window . By comparison, the USP-designated impurity A (an acid degradation product diastereomer) has the same elemental composition as Sofosbuvir (C₂₂H₂₉FN₃O₉P, 529.5 g/mol), meaning it cannot be distinguished by MS alone . This molecular weight shift, combined with the distinct chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1), enables unambiguous identification in LC-MS impurity screens.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW = 545.91 g/mol; C₂₂H₂₉ClN₃O₉P (contains chlorine, no fluorine) |
| Comparator Or Baseline | Sofosbuvir API: MW = 529.5 g/mol; C₂₂H₂₉FN₃O₉P (contains fluorine, no chlorine); Impurity A: MW = 529.5 g/mol; C₂₂H₂₉FN₃O₉P (same as API) |
| Quantified Difference | ΔMW ≈ +16.4 Da vs. Sofosbuvir and Impurity A; unique chlorine isotopic signature absent in fluoro-analogs |
| Conditions | Structural comparison based on molecular formulae and mass spectrometry principles |
Why This Matters
This mass difference is critical for MS-based impurity tracking during API release testing, as it allows Chloro (R)-Phosphoryl Sofosbuvir to be unambiguously distinguished from Sofosbuvir and from fluoro-containing impurities that share the same nominal mass as the API.
